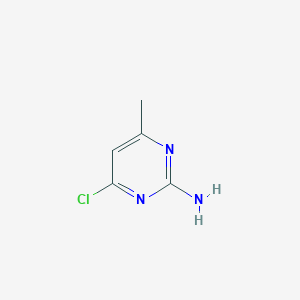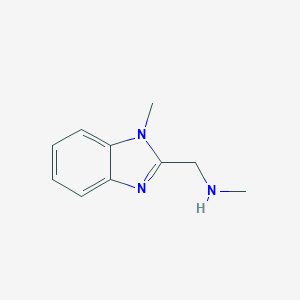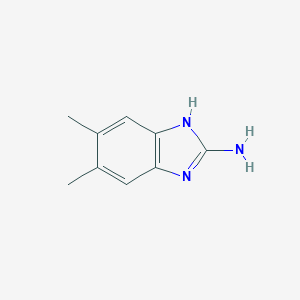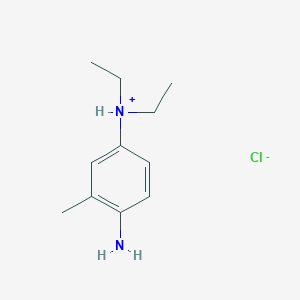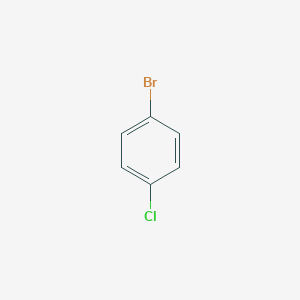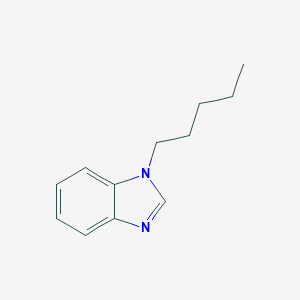
1-Pentylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentylbenzimidazole, also known as PBZI, is a chemical compound that belongs to the class of benzimidazole derivatives. It is a white, crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform. PBZI has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The exact mechanism of action of 1-Pentylbenzimidazole is not fully understood. However, studies have suggested that this compound may exert its biological activities through different pathways, including the inhibition of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. Studies have reported that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in animal models of inflammation. Additionally, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-Pentylbenzimidazole has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and purify, and its purity can be improved using different purification techniques. This compound is also stable under different conditions, making it suitable for different types of experiments. However, this compound has some limitations as well. It can be toxic at high concentrations, and its solubility in water is limited, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-Pentylbenzimidazole. One area of interest is the development of this compound derivatives with improved bioactivity and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of this compound. Furthermore, this compound can be used as a building block for the synthesis of various organic materials, and further research in this area may lead to the development of new materials with unique properties. Finally, the potential use of this compound as a fluorescent probe for imaging and sensing applications is an area of active research.
Synthesemethoden
1-Pentylbenzimidazole can be synthesized using different methods, including the condensation reaction between 1,2-phenylenediamine and pentan-1-ol in the presence of a catalyst like sulfuric acid. Another method involves the reaction between 1,2-phenylenediamine and 1-bromopentane in the presence of a base like potassium carbonate. The yield and purity of this compound can be improved by using different purification techniques like recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Pentylbenzimidazole has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that this compound exhibits significant anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has also been investigated for its potential use as a fluorescent probe for imaging and sensing applications. Additionally, this compound has been used as a building block for the synthesis of various organic materials like polymers and dendrimers.
Eigenschaften
CAS-Nummer |
126401-68-1 |
|---|---|
Molekularformel |
C12H16N2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
1-pentylbenzimidazole |
InChI |
InChI=1S/C12H16N2/c1-2-3-6-9-14-10-13-11-7-4-5-8-12(11)14/h4-5,7-8,10H,2-3,6,9H2,1H3 |
InChI-Schlüssel |
LCTJVCKLBZGNTC-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=NC2=CC=CC=C21 |
Kanonische SMILES |
CCCCCN1C=NC2=CC=CC=C21 |
Synonyme |
1H-Benzimidazole,1-pentyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



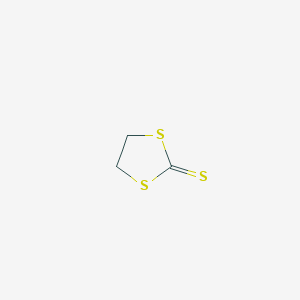
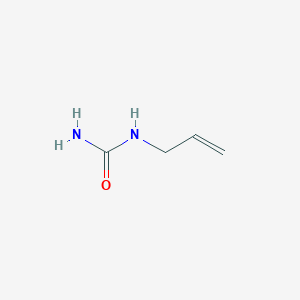
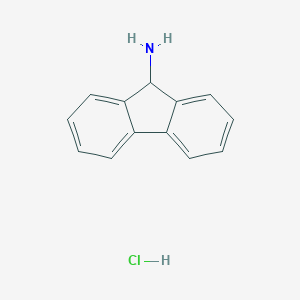
![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)
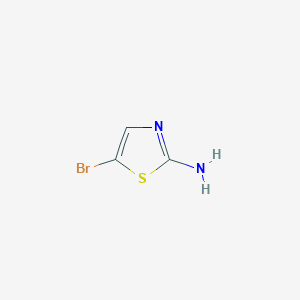
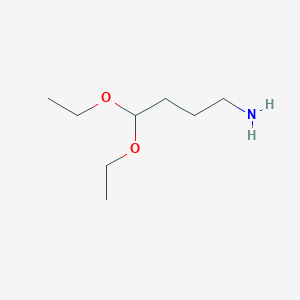
![4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B145684.png)
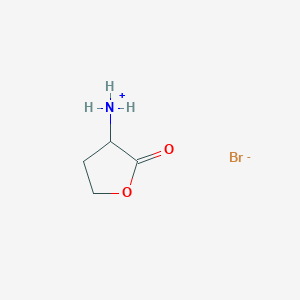
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B145686.png)
